

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine derivatives and analogs

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Compound of Interest

Compound Name: 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

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An In-depth Technical Guide to **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** Derivatives and Analogs for Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist Foreword: The Enduring Legacy and Untapped Potential of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a term bestowed upon molecular frameworks that are repeatedly found in bioactive compounds. First synthesized in 1883, phenothiazine and its derivatives have become a cornerstone of modern therapeutics, most notably in the realm of neuropsychiatric disorders.^[1] The archetypal drug, chlorpromazine, revolutionized the treatment of schizophrenia and laid the groundwork for the development of a vast arsenal of antipsychotic agents.^[2] At the heart of many of these therapeutic agents lies a key synthetic intermediate: **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine**. This guide provides a comprehensive technical overview of this crucial building block and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), multifaceted biological activities, and the analytical methodologies required to explore this rich chemical space. Our objective is to not only provide a historical perspective but to also illuminate the path forward for developing novel therapeutics from this versatile scaffold.

Part 1: The Core Moiety: Synthesis and Chemical Properties

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine (CAS No: 2765-59-5) is the foundational starting material for a plethora of phenothiazine-based drugs.^[3] Its strategic importance stems from the presence of two key reactive sites: the nucleophilic nitrogen at position 10 of the phenothiazine ring and the electrophilic terminal carbon of the 3-chloropropyl side chain. This dual reactivity allows for a modular and efficient approach to the synthesis of diverse libraries of compounds.

Synthesis of the 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine Intermediate

The synthesis of the title compound is typically achieved through the N-alkylation of 2-chlorophenothiazine. A common and effective method involves the reaction of 2-chlorophenothiazine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, in the presence of a strong base.^[4]

Experimental Protocol: N-Alkylation of 2-Chlorophenothiazine

Objective: To synthesize **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine**.

Materials:

- 2-Chlorophenothiazine
- 1-Bromo-3-chloropropane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether (Et₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

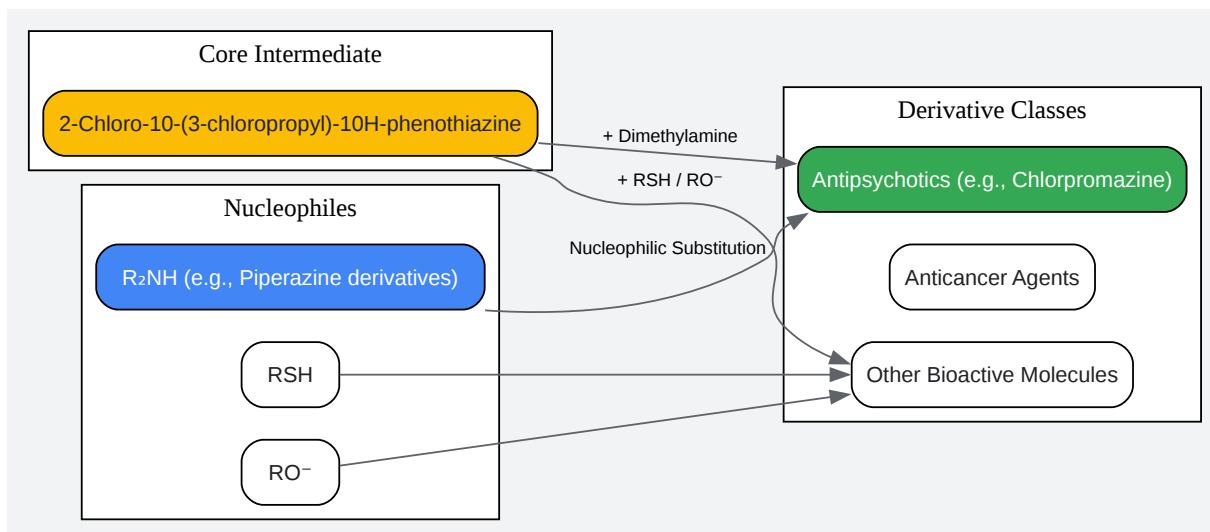
- To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, add a solution of 2-chlorophenothiazine (1 equivalent) in DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (1.1 equivalents) dropwise.
- Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of brine at 0 °C.
- Extract the aqueous mixture with diethyl ether (3 x volumes).
- Combine the organic layers and wash with water (3 x volumes) to remove residual DMF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc in hexane).
- Combine the fractions containing the desired product and evaporate the solvent to yield **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** as a pale yellow oil.[\[4\]](#)

Characterization Data: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique	Expected Results
¹ H-NMR (CDCl ₃ , 400 MHz)	δ (ppm): 2.20 (quintet, 2H), 3.63 (triplet, 2H), 4.02 (triplet, 2H), 6.84-7.19 (m, 7H)[4]
¹³ C-NMR (CDCl ₃ , 75 MHz)	δ (ppm): 29.4, 42.2, 44.0, 115.8, 115.9, 122.5, 123.4, 124.1, 125.3, 127.5, 127.6, 128.0, 133.3, 144.2, 146.3[4]
Mass Spectrometry (HR-MS ESI-TOF)	m/z: Calculated for C ₁₅ H ₁₃ Cl ₂ NS [M ⁺] 309.0146, Found 309.0166[4]

Derivatization Strategies

The synthetic utility of **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** lies in the reactivity of the terminal chloride, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, most commonly secondary or tertiary amines, to generate pharmacologically active compounds.



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Caption: Derivatization workflow of the core intermediate.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

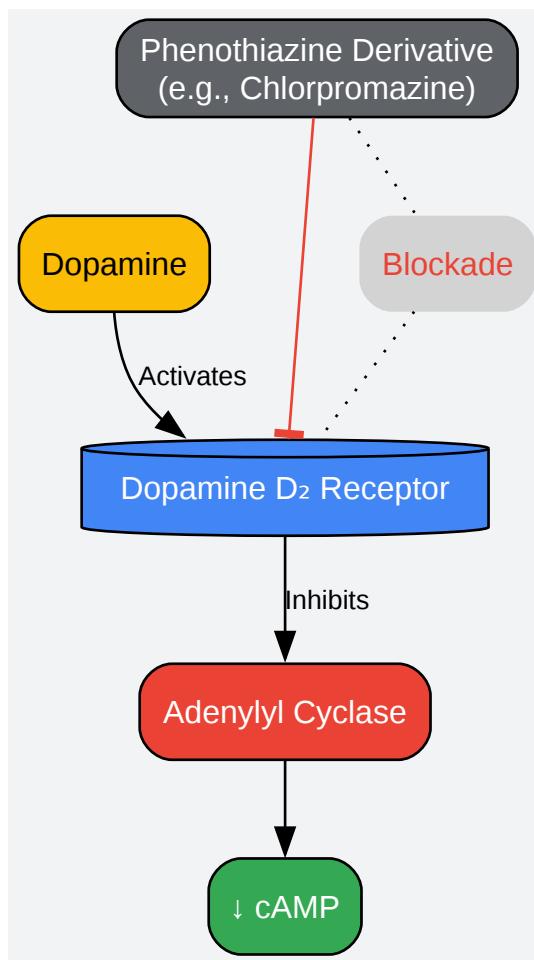
The pharmacological profile of phenothiazine derivatives is exquisitely sensitive to their structural modifications. Decades of research have established a clear set of structure-activity relationships that govern their efficacy and side-effect profiles.

Key SAR Principles

- Substitution at the 2-Position: An electron-withdrawing group, such as chlorine or trifluoromethyl, at the 2-position of the phenothiazine ring is crucial for antipsychotic activity. [5] This substituent is believed to enhance the molecule's affinity for dopamine receptors.[5]
- The N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 and the terminal amino group is optimal for neuroleptic activity.[5][6] Shortening or lengthening this chain generally leads to a decrease in potency.[6]
- The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high activity.[5] This group is typically protonated at physiological pH, allowing for ionic interactions with the target receptor.

Primary Pharmacological Target: The Dopamine D₂ Receptor

The principal mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain.[7] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The conformation of the N-10 side chain allows the molecule to mimic the structure of dopamine, enabling competitive antagonism at the receptor binding site.[8]



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Caption: Antagonism of the Dopamine D₂ receptor signaling pathway.

Expanded Biological Activities

Beyond their well-established role as antipsychotics, phenothiazine derivatives have demonstrated a wide range of other biological activities, suggesting a polypharmacological profile.^[7] These include:

- **Anticancer Activity:** Some derivatives exhibit anti-proliferative effects by inhibiting calmodulin and protein kinase C, or by reversing multidrug resistance through the inhibition of P-glycoprotein.^[7]
- **Anti-inflammatory Effects:** Certain phenothiazines have been shown to possess anti-inflammatory properties.^[1]

- Antimicrobial and Antiviral Activity: The phenothiazine scaffold has been explored for the development of new antimicrobial and antiviral agents.[1]

Part 3: Therapeutic Applications and Future Directions

The derivatization of **2-Chloro-10-(3-chloropropyl)-10H-phenothiazine** has led to the development of numerous clinically significant drugs.

Established Therapeutic Agents

Drug Name	Terminal Amino Group	Primary Therapeutic Use
Chlorpromazine	-N(CH ₃) ₂	Schizophrenia, Bipolar Disorder, Nausea/Vomiting[2]
Prochlorperazine	-N(C ₄ H ₈)N-CH ₃	Severe Nausea/Vomiting, Psychosis[9]
Perphenazine	-N(C ₄ H ₈)N-(CH ₂) ₂ OH	Schizophrenia, Nausea/Vomiting

Future Perspectives

The diverse biological activities of phenothiazine derivatives suggest that the therapeutic potential of this scaffold has not yet been fully realized. Future research efforts could focus on:

- Repurposing: Systematically screening existing phenothiazine libraries for new therapeutic applications, such as in oncology or infectious diseases.
- Targeted Drug Design: Leveraging the established SAR to design novel derivatives with improved selectivity for specific biological targets, thereby minimizing off-target side effects.
- Ferroptosis Inhibition: Recent studies have identified phenothiazine derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting potential applications in ischemic stroke and other neurodegenerative diseases.[10]

Part 4: Analytical and Quality Control Considerations

The robust analysis of synthesized phenothiazine derivatives is critical for both research and clinical applications. A combination of chromatographic and spectroscopic techniques is typically employed.

Standard Analytical Workflow



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